molecular formula C15H19N3O4S2 B11953618 N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide CAS No. 201138-77-4

N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide

Cat. No.: B11953618
CAS No.: 201138-77-4
M. Wt: 369.5 g/mol
InChI Key: NLYNXVIIMKLYJI-UHFFFAOYSA-N
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Description

N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methoxy, methoxymethyl, and methylthio groups, as well as a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and benzenesulfonamides. Key steps in the synthesis may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Methoxy, methoxymethyl, and methylthio groups are introduced through nucleophilic substitution or other suitable reactions.

    Sulfonamide Formation: The final step involves the reaction of the substituted pyrimidine with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-6-(methylthio)nicotinaldehyde
  • 5-Hydroxy-6-methylpyrimidine-4-carboxylic acid

Uniqueness

N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

201138-77-4

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[5-methoxy-6-(methoxymethyl)-2-methylsulfanylpyrimidin-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H19N3O4S2/c1-10-5-7-11(8-6-10)24(19,20)18-14-13(22-3)12(9-21-2)16-15(17-14)23-4/h5-8H,9H2,1-4H3,(H,16,17,18)

InChI Key

NLYNXVIIMKLYJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2OC)COC)SC

Origin of Product

United States

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